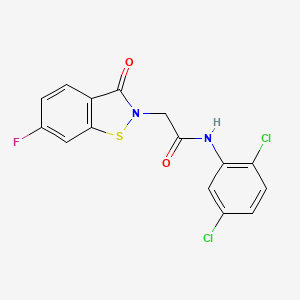![molecular formula C14H16N2O B11048223 1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-2-[(piridin-3-ilmetil)amino]etanol es un compuesto orgánico que presenta un grupo fenilo, un grupo piridin-3-ilmetil y una porción de etanol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Fenil-2-[(piridin-3-ilmetil)amino]etanol típicamente involucra la reacción de 1-feniletanol con piridin-3-ilmetilamina bajo condiciones específicas. Un método común involucra el uso de un catalizador como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno para facilitar la reducción de la imina intermedia a la amina deseada .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Fenil-2-[(piridin-3-ilmetil)amino]etanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados de amina.
Sustitución: Los grupos fenilo y piridinilo pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas o básicas.
Reducción: Se utiliza comúnmente gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Se pueden emplear agentes halogenantes como bromo (Br₂) o agentes clorantes como cloruro de tionilo (SOCl₂).
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
1-Fenil-2-[(piridin-3-ilmetil)amino]etanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluido su papel como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-2-[(piridin-3-ilmetil)amino]etanol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Fenil-2-[(piridin-2-ilmetil)amino]etanol
- 1-Fenil-2-[(piridin-4-ilmetil)amino]etanol
- 1-Fenil-2-[(pirimidin-3-ilmetil)amino]etanol
Unicidad
1-Fenil-2-[(piridin-3-ilmetil)amino]etanol es único debido a la posición específica del grupo piridin-3-ilmetil, que puede influir en su reactividad química y actividad biológica. Este isómero de posición puede resultar en diferentes afinidades de unión y selectividades para los objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones dirigidas .
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-phenyl-2-(pyridin-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C14H16N2O/c17-14(13-6-2-1-3-7-13)11-16-10-12-5-4-8-15-9-12/h1-9,14,16-17H,10-11H2 |
Clave InChI |
JIUIJJDCWPFUKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNCC2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)

![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
